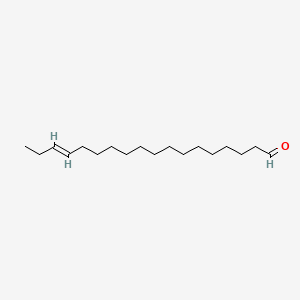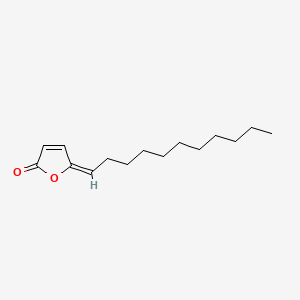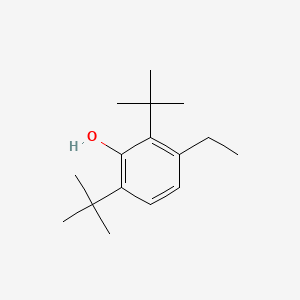
2,6-Di-tert-butyl-3-ethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-3-ethylphenol is a phenolic compound characterized by the presence of two tert-butyl groups and one ethyl group attached to a benzene ring. This compound is known for its antioxidant properties and is widely used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-3-ethylphenol typically involves the Friedel-Crafts alkylation reaction. In this process, phenol is reacted with tert-butyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions include maintaining a temperature of around 50-60°C and using anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors and large-scale batch processes. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反应分析
Types of Reactions: 2,6-Di-tert-butyl-3-ethylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution reactions are common, using reagents like nitric acid (HNO3) for nitration.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of reduced phenols.
Substitution: Introduction of various functional groups such as nitro, halogen, or alkyl groups.
科学研究应用
2,6-Di-tert-butyl-3-ethylphenol is extensively used in scientific research due to its antioxidant properties. It is employed in:
Chemistry: As a stabilizer and antioxidant in organic synthesis.
Biology: In studies related to oxidative stress and cellular protection.
Medicine: As an ingredient in pharmaceutical formulations to prevent oxidation of active pharmaceutical ingredients.
Industry: In the production of rubber, plastics, and lubricants to enhance their stability and longevity.
作用机制
The antioxidant mechanism of 2,6-Di-tert-butyl-3-ethylphenol involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are primarily related to the inhibition of lipid peroxidation and protection of cellular components.
相似化合物的比较
Butylated hydroxytoluene (BHT)
Butylated hydroxyanisole (BHA)
2,4-Di-tert-butylphenol
2,6-Di-tert-butyl-4-methylphenol
属性
CAS 编号 |
94231-62-6 |
|---|---|
分子式 |
C16H26O |
分子量 |
234.38 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-3-ethylphenol |
InChI |
InChI=1S/C16H26O/c1-8-11-9-10-12(15(2,3)4)14(17)13(11)16(5,6)7/h9-10,17H,8H2,1-7H3 |
InChI 键 |
SJJNVHBNVQEDBA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=C(C=C1)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


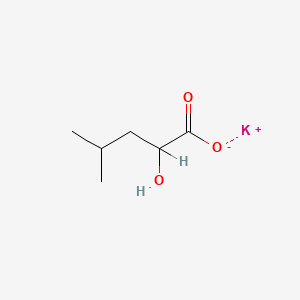
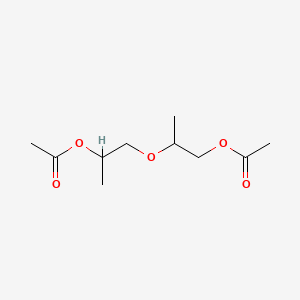
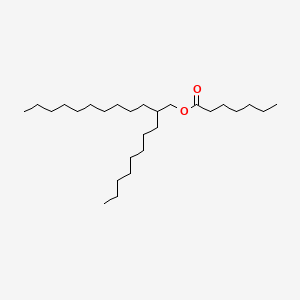
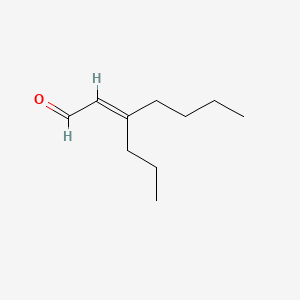
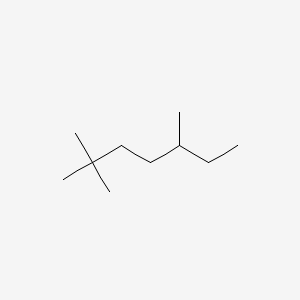
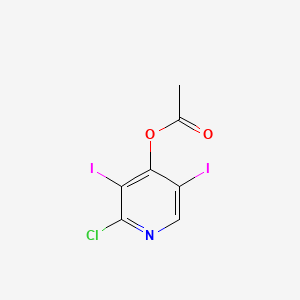
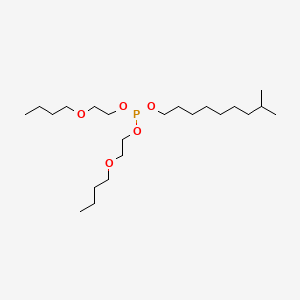

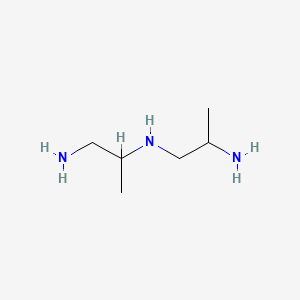

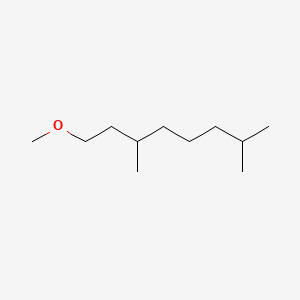
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
